(2-Chloro-3-fluorophenyl)hydrazine hydrochloride
Overview
Description
Mechanism of Action
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical structure and properties. For example, the solubility of a compound can affect its absorption and distribution in the body. The (2-Chloro-3-fluorophenyl)hydrazine hydrochloride is soluble , which suggests it could be well absorbed in the gastrointestinal tract if taken orally.
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules or ions. These factors can influence the stability of the compound, its interaction with its targets, and its overall efficacy. For example, this compound should be stored under inert gas and it is hygroscopic , which means it absorbs moisture from the air. This could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with hydrazine derivatives, influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its activity and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress and apoptosis, have been reported at high doses, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound has been shown to inhibit enzymes involved in the metabolism of hydrazine derivatives, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production and other cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also affect its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
The synthesis of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 2-chloro-3-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals
Comparison with Similar Compounds
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride can be compared with other similar compounds such as:
- (3-Chloro-2-fluorophenyl)hydrazine hydrochloride
- (4-Chloro-2-fluorophenyl)hydrazine hydrochloride
- (2-Chloro-4-fluorophenyl)hydrazine hydrochloride
These compounds share similar chemical structures but differ in the position of the chlorine and fluorine atoms on the phenyl ring. This difference can affect their reactivity, physical properties, and applications .
Properties
IUPAC Name |
(2-chloro-3-fluorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJPDKDXVQERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138036-54-0 | |
Record name | Hydrazine, (2-chloro-3-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138036-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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